![molecular formula C18H21NO3 B095872 trans-Codeine CAS No. 16206-70-5](/img/structure/B95872.png)
trans-Codeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Codeine is a chemical compound that is derived from opium and is commonly used in the production of painkillers. It is a natural alkaloid that has been found to be effective in treating pain and coughs. Trans-Codeine is a potent analgesic that works by binding to the mu-opioid receptors in the brain and spinal cord. The chemical structure of trans-Codeine is similar to that of morphine, which is another potent analgesic.
Mechanism Of Action
Trans-Codeine works by binding to the mu-opioid receptors in the brain and spinal cord. This binding activates the receptors, which in turn leads to the release of endorphins, which are natural painkillers produced by the body. The endorphins then bind to the mu-opioid receptors, leading to a reduction in pain.
Biochemical And Physiological Effects
Trans-Codeine has a number of biochemical and physiological effects on the body. It is a potent analgesic that can reduce pain by up to 50%. It also has sedative effects, which can help to reduce anxiety and promote relaxation. Trans-Codeine can also cause respiratory depression, which can be a concern in some patients.
Advantages And Limitations For Lab Experiments
Trans-Codeine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a natural compound that is readily available. It is also relatively easy to synthesize in the lab. However, trans-Codeine can be difficult to work with due to its potency and potential for respiratory depression. It can also be expensive to produce in large quantities.
Future Directions
There are a number of future directions for research on trans-Codeine. One area of research is the development of new painkillers that are based on the structure of trans-Codeine. Another area of research is the development of new methods for synthesizing trans-Codeine that are more efficient and cost-effective. Finally, there is a need for further research into the biochemical and physiological effects of trans-Codeine, particularly in relation to its potential for respiratory depression.
Synthesis Methods
The synthesis of trans-Codeine involves the extraction of the alkaloid from opium. The opium is first treated with a weak acid to convert the morphine into codeine. The codeine is then extracted from the opium using a solvent such as chloroform. The codeine is then treated with a reducing agent such as sodium borohydride to produce trans-Codeine.
Scientific Research Applications
Trans-Codeine has been the subject of extensive scientific research due to its potential use as a painkiller. It has been found to be effective in treating various types of pain, including chronic pain, neuropathic pain, and cancer pain. Trans-Codeine has also been found to be effective in treating coughs.
properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12-,13+,17+,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-DTKOIPMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5492983 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.